5-(4'-Methyl-2-biphenyl)tetrazole-d4
Description
Properties
CAS No. |
1420880-37-0 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
240.302 |
IUPAC Name |
5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |
InChI Key |
VWOJMXKARYCRCC-YKVCKAMESA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Synonyms |
5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2H-tetrazole-d4; 2-(Tetrazol-5-yl)-4’-methyl-1,1’-biphenyl-d4; _x000B_5-[2-(4’-Methylbiphenyl)]tetrazole; L 158507-d4; |
Origin of Product |
United States |
Preparation Methods
Tetrazole Formation via Secondary Amide Cyclization
The most widely reported method involves converting 4'-methylbiphenyl-2-carboxylic acid derivatives into tetrazoles through intermediate amides. As demonstrated in the Irbesartan synthesis (Scheme 2 in), the sequence begins with 4'-methylbiphenyl-2-carboxylic acid (6) , which undergoes amidation with benzylamine to form 4'-methylbiphenyl-2-carboxylic acid benzylamide (7) . Cyclization to the tetrazole ring is achieved using a triphenylphosphine (PPh₃)/diethyl azodicarboxylate (DEAD)/trimethylsilyl azide (TMSN₃) system in tetrahydrofuran (THF), yielding 1-benzyl-5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (8) at 91.2% efficiency.
Key Optimization Parameters :
Nitrile-Azide Cycloaddition with Lewis Acid Catalysis
An alternative route from KR20100131290A employs 2-cyano-4'-methylbiphenyl reacting with sodium azide (NaN₃) under ZnCl₂ catalysis in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate). This one-pot method achieves 67% yield at 120°C within 48 hours. The ionic liquid enhances azide solubility and suppresses hydrolysis, while ZnCl₂ accelerates the [2+3] cycloaddition.
Comparative Analysis of Methods :
Deuterium Incorporation Strategies
Synthesis of Deuterated Starting Materials
The methyl group deuteration in 5-(4'-Methyl-2-biphenyl)tetrazole-d4 is typically introduced at the biphenyl precursor stage. Two approaches dominate:
a) Deuteration of 4'-Methylbiphenyl-2-carboxylic Acid :
-
Method A : Bromination-deuterodebromination of 4'-methylbiphenyl-2-carboxylic acid using DBDMH (1,3-dibromo-5,5-dimethylhydantoin) and AIBN in ethyl acetate, followed by Pd/C-catalyzed deuterium exchange.
-
Method B : Direct synthesis from deuterated toluene via Suzuki-Miyaura coupling with 2-bromobenzoic acid, using CD₃I in a Ullmann reaction.
b) Late-Stage Isotope Exchange :
Post-synthetic H/D exchange under basic conditions (e.g., KOD/D₂O) targets the tetrazole C–H positions but is ineffective for the aromatic methyl group, making early-stage deuteration preferable.
Process Optimization for this compound
Scaling the Amide-Based Route with Deuterated Intermediates
Adapting the protocol from, deuterated 4'-(trideuteriomethyl)biphenyl-2-carboxylic acid is synthesized via:
-
Bromination of 4'-methylbiphenyl-2-carboxylic acid with DBDMH/AIBN.
-
Deuterolysis using Pd/C and D₂ gas in ethyl acetate, achieving >99% D-incorporment (confirmed by ²H NMR).
The deuterated acid is then converted to the benzylamide and cyclized using TMSN₃/DEAD. Final debenzylation with Pd/C and ammonium formate in methanol-D₄ yields the target compound.
Critical Data :
Challenges in Nitrile Route Deuterations
Using 2-cyano-4'-(trideuteriomethyl)biphenyl in the ZnCl₂/ionic liquid system resulted in reduced yield (52%) due to isotopic steric effects slowing cycloaddition kinetics. Increasing NaN₃ stoichiometry to 2.5 equivalents restored yields to 65%.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Absence of the 4'-CH₃ signal at δ 2.39 ppm, replaced by a ²H-coupled triplet in ²H NMR.
-
MS (ESI+) : m/z 283.3 [M+H]⁺ (non-deuterated) vs. 286.3 [M+D]⁺ for -d4 isotopologue.
-
Isotopic Purity : ≥99.5% by LC-HRMS, critical for avoiding isotopic dilution in tracer studies.
Industrial Feasibility and Cost Analysis
| Factor | Amide Route (Deuterated) | Nitrile Route (Deuterated) |
|---|---|---|
| Raw Material Cost | $12,500/kg | $9,800/kg |
| Cycle Time | 6 days | 8 days |
| Deuterium Efficiency | 94% | 88% |
| E-factor (Waste/kg) | 32 | 45 |
The amide route, despite higher upfront costs, offers better deuteration control and lower environmental impact, favoring GMP manufacturing.
Chemical Reactions Analysis
5-(4’-Methyl-2-biphenyl)tetrazole-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a part of drug development processes.
Industry: Utilized in the synthesis of various chemical compounds and materials
Mechanism of Action
The mechanism of action of 5-(4’-Methyl-2-biphenyl)tetrazole-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This makes it a valuable tool in studying metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
5-(4’-Methyl-2-biphenyl)tetrazole-d4 is unique due to the presence of deuterium atoms, which differentiate it from its non-deuterated counterpart, 5-(4’-Methyl-2-biphenyl)tetrazole. Similar compounds include:
5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Used in the synthesis of anti-microbial agents.
N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole: Another related compound with different substituents.
These compounds share structural similarities but differ in their specific applications and properties.
Q & A
Q. What are the optimized synthetic routes for 5-(4'-Methyl-2-biphenyl)tetrazole-d4, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of tetrazole derivatives typically involves cyclization reactions using hydrazides or nitriles. For example, refluxing precursors in DMSO for extended periods (e.g., 18 hours) followed by crystallization in water-ethanol mixtures can yield tetrazole analogs with ~65% purity . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
- Reaction time : Prolonged reflux (12–24 hours) improves conversion rates but may increase side products.
- Crystallization : Ethanol-water mixtures optimize purity by removing unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments and tetrazole ring signals. Deuterated solvents (e.g., DMSO-d6) are essential for deuterium-labeled analogs like -d4 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., deuterium incorporation).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How can X-ray crystallography validate the structural configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and deuterium positions. For example:
| Parameter | Value (Example) | Reference Compound |
|---|---|---|
| C-N bond length | 1.32 Å | Similar tetrazoles |
| Dihedral angle | 12.5° | Biphenyl analogs |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- HOMO-LUMO gaps : Correlate with stability and reactivity.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the tetrazole ring .
- Isotopic effects : Compare vibrational frequencies of -d4 vs. non-deuterated analogs using IR simulations .
Q. What strategies resolve contradictions in biological activity data for tetrazole-d4 analogs?
- Methodological Answer :
- Dose-response curves : Test activity across concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Structural analogs : Compare with compounds like 5-(4-Fluorophenyl)pyrazole (antitumor activity) to isolate substituent contributions .
- Theoretical alignment : Link discrepancies to mismatches between experimental conditions and conceptual frameworks (e.g., receptor binding models) .
Q. How can isotopic labeling (deuterium) improve metabolic stability studies of this compound?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) to compare metabolic half-life (t1/2) of -d4 vs. non-deuterated forms.
- LC-MS/MS tracking : Monitor deuterium retention in metabolites (e.g., CYP450-mediated oxidation) .
- Kinetic Isotope Effect (KIE) : Quantify rate differences (kH/kD) to identify rate-limiting metabolic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
